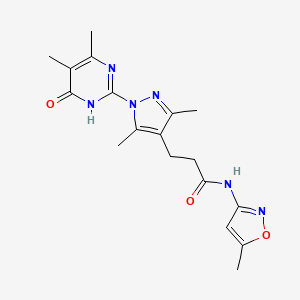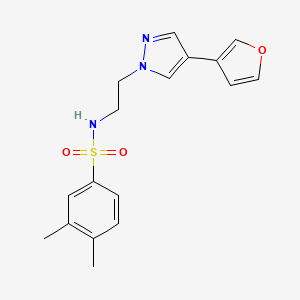
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide generally involves multi-step organic synthesis. A typical synthetic route might start with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with diketones. The furan-3-yl group is then introduced through a substitution reaction.
Industrial Production Methods: For industrial production, scale-up techniques involve optimizing reaction conditions like temperature, pressure, and catalysts to maximize yield. Continuous flow chemistry and automated synthesis may be employed for large-scale manufacturing, ensuring consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo oxidation reactions, especially at the furan and pyrazole rings.
Reduction: The compound can be reduced under appropriate conditions to modify the sulfonamide group or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group and the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents and organolithium reagents are typically used for substitution reactions.
Major Products Formed: The products depend on the specific reactions and reagents used. For instance, oxidation can yield sulfone derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is utilized as a precursor in organic synthesis and for studying reaction mechanisms involving pyrazole and furan rings.
Biology: In biological research, this compound serves as a molecular probe to study enzyme interactions and cellular pathways due to its structural resemblance to bioactive molecules.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, agrochemicals, and dyes due to its robust chemical properties.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, affecting biological pathways. The sulfonamide group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Similar in structure but with a different position of the furan ring.
N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: A thiazole ring replaces the furan ring.
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: A pyridine ring replaces the furan ring.
Uniqueness: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide stands out due to the specific positioning of the furan ring, which can influence its reactivity and binding interactions compared to its analogues
There you go. Fascinating stuff, don’t you think?
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-6-7-20-11-16(10-18-20)15-5-8-23-12-15/h3-5,8-12,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVSVMOCUKMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2944416.png)
![Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2944418.png)
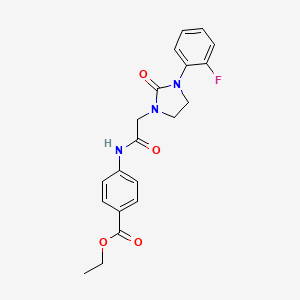

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2944422.png)

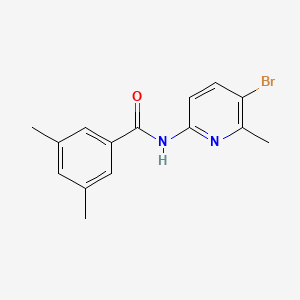
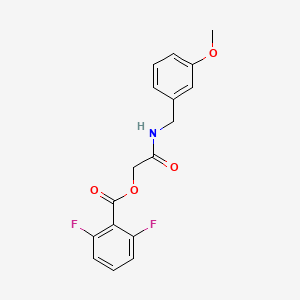
![3-[4-(5-Phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2944431.png)

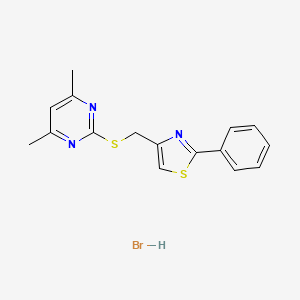
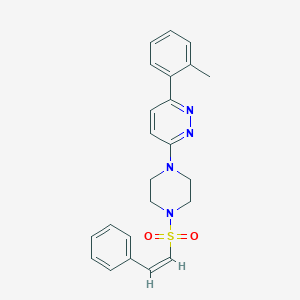
![3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2944438.png)
